molecular formula C12H14N4 B2803245 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1369086-88-3

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2803245
M. Wt: 214.272
InChI Key: GQOLYOSYTPJRLP-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, also known as P4TMP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Biomedical Applications

Compounds within the pyrazolo[3,4-b]pyridine class, such as 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been explored for their potential biomedical applications. A review by Donaire-Arias et al. (2022) highlights the diversity of substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods for their synthesis, and their biomedical applications. This review encompasses over 300,000 described compounds, underscoring their significance in drug development and therapeutic interventions (Donaire-Arias et al., 2022).

Antimicrobial Activity

Rathod and Solanki (2018) studied pyrimidine derivatives, including those related to the 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine framework, for their antimicrobial properties. These compounds were synthesized via one-pot synthesis and characterized for their potential as antimicrobial agents (Rathod & Solanki, 2018).

Molecular Synthesis

The synthesis of chiral heterocyclic ligands, including pyrazolylmethyl-pyridines, has been reported by House, Steel, and Watson (1986). These compounds, structurally related to the one of interest, serve as stable ligands in the formation of complexes with palladium(II), indicating their importance in the development of chiral molecular catalysts (House, Steel, & Watson, 1986).

Corrosion Inhibition

Dandia et al. (2013) explored the synthesis of pyrazolopyridine derivatives for their application as corrosion inhibitors for mild steel in acidic environments. Their research demonstrates the potential of such compounds in protecting industrial materials, thereby reducing economic losses due to corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

1-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-4-13-5-2-10(1)9-16-12-3-6-14-7-11(12)8-15-16/h1-2,4-5,8,14H,3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOLYOSYTPJRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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